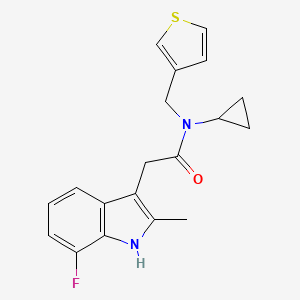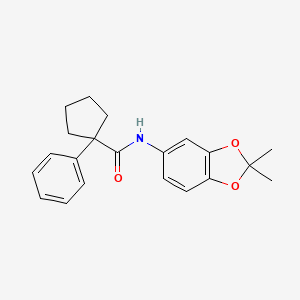
1-(2-methoxyphenyl)-5-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is related to a class of chemicals that have been the subject of research due to their potential applications in various fields, including medicinal chemistry. Such compounds often exhibit interesting biological activities, which drive the investigation into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the preparation of key intermediates such as 1-(2-substituted-phenyl)piperazines. These processes often involve the use of protective groups and coupling reactions to introduce the desired functional groups into the molecule (Kuhnast et al., 2006).
Molecular Structure Analysis
Structural characterization is crucial for understanding the properties and potential applications of these compounds. Techniques such as X-ray diffraction have been used to determine the crystal structure, revealing details about the molecular conformation and the intermolecular interactions that stabilize the crystal lattice (Zhang et al., 2007).
Chemical Reactions and Properties
The chemical behavior of these compounds can be influenced by their functional groups. For example, the presence of a piperazine ring and specific substituents can affect their binding to biological targets, such as receptors. This has implications for their use as ligands in pharmacological studies (Mokrosz et al., 1994).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are essential for the practical use of these compounds. These properties can be tailored during the synthesis process by modifying the compound's structure (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the compound's molecular structure. For instance, the electron distribution within the molecule can influence its reactivity towards nucleophiles and electrophiles, affecting its potential applications in chemical synthesis (Orjales et al., 1995).
Applications De Recherche Scientifique
Synthesis and Potential Applications
Antimicrobial Activities
Novel derivatives, including piperazine compounds, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated good to moderate activities against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Serotonin Receptor Affinity
Certain piperazine derivatives were synthesized with an environment-sensitive fluorescent moiety. These compounds showed high to moderate affinity for 5-HT1A receptors along with notable fluorescence properties, indicating their potential use in receptor visualization and neuropharmacological research (Lacivita et al., 2009).
Selective Serotonin Antagonists
Structural modifications in piperazine derivatives have led to compounds with high affinity and selectivity for 5-HT1A serotonin receptors, providing a basis for the development of selective serotonin antagonists with potential therapeutic applications (Raghupathi et al., 1991).
Drug Discovery and Development
Analgesic and Anti-inflammatory Agents
Synthesis of novel compounds derived from visnaginone and khellinone resulted in agents with significant analgesic and anti-inflammatory activities. These compounds, including those with piperazine modifications, showed promise as COX-1/COX-2 inhibitors, highlighting their potential in drug discovery for treating inflammation and pain (Abu‐Hashem et al., 2020).
D3 Receptor Imaging
The synthesis and radiolabeling of a compound, potentially similar in structural complexity to the query compound, aimed at D3 receptor imaging for PET scans. This research underscores the utility of piperazine derivatives in developing diagnostic tools for neurological conditions (Kuhnast et al., 2006).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-11-23(17-8-4-5-9-18(17)26-2)20(24)12-22(14)21(25)16-13-27-19-10-6-3-7-15(16)19/h4-5,8-9,13-14H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUDRMSDCLVIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CSC3=C2CCCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-5-methyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)


![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)
![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)
![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)
![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)
